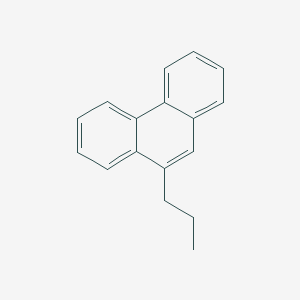

Phenanthrene, 9-propyl-

Description

The exact mass of the compound Phenanthrene, 9-propyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 338483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phenanthrene, 9-propyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenanthrene, 9-propyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9-propylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16/c1-2-7-13-12-14-8-3-4-9-16(14)17-11-6-5-10-15(13)17/h3-6,8-12H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWHTUVAMGYSIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168821 | |

| Record name | Phenanthrene, 9-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17024-03-2 | |

| Record name | 9-Propyl-phenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017024032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthrene, 9-propyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenanthrene, 9-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-PROPYL-PHENANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3X295MYZ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 9-propyl-phenanthrene from 9-bromophenanthrene

An In-depth Technical Guide to the Synthesis of 9-Propyl-phenanthrene from 9-Bromophenanthrene

Abstract

This technical guide provides a comprehensive exploration of synthetic strategies for the preparation of 9-propyl-phenanthrene, a valuable polycyclic aromatic hydrocarbon (PAH) derivative. Starting from the readily available precursor, 9-bromophenanthrene, this document details and contrasts several C-C bond-forming methodologies, including transition-metal-catalyzed cross-coupling reactions and organolithium chemistry. With a focus on practical application for researchers and drug development professionals, this guide offers detailed, step-by-step protocols for the recommended synthetic routes, explains the causality behind experimental choices, and provides troubleshooting guidance. The content is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Phenanthrene Scaffold

Phenanthrene, a polycyclic aromatic hydrocarbon composed of three fused benzene rings, is a core structural motif in a vast array of natural products and synthetic molecules. Its rigid, planar, and electron-rich nature imparts unique photophysical and biological properties. Consequently, substituted phenanthrenes are integral to the development of organic light-emitting diodes (OLEDs), molecular probes, and novel therapeutic agents.[1]

The functionalization of the phenanthrene core, particularly at the C9 position, is a key strategy for modulating its properties. The synthesis of 9-propyl-phenanthrene from 9-bromophenanthrene serves as an excellent case study in modern synthetic organic chemistry, requiring the formation of a carbon-carbon bond between an sp²-hybridized aryl carbon and an sp³-hybridized alkyl carbon. This guide provides an in-depth analysis of the most effective methods to achieve this transformation.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of reactants and products is fundamental to successful synthesis. The data below is compiled for the primary compounds involved in this guide.

| Property | 9-Bromophenanthrene | 9-Propyl-phenanthrene |

| Molecular Formula | C₁₄H₉Br[2] | C₁₇H₁₆[3] |

| Molecular Weight | 257.13 g/mol | 220.31 g/mol [3] |

| Appearance | White to light yellow powder/crystal[4][5] | Not widely documented, expected to be a solid or oil |

| Melting Point | 60-64 °C | Not available[6] |

| Boiling Point | 180-190 °C at 2 mmHg[4] | Not available[6] |

| Solubility | Soluble in organic solvents like toluene, chloroform, acetic acid, and carbon disulfide.[4][5] Sparingly soluble in water.[7] | Expected to be soluble in nonpolar organic solvents. |

| CAS Number | 573-17-1[2] | 17024-03-2[3] |

Comparative Analysis of Synthetic Strategies

Several robust methods are available for forging the C9-propyl bond. The choice of strategy often depends on factors such as reagent availability, required reaction scale, functional group tolerance (less critical in this specific case), and catalyst cost.

Transition-Metal-Catalyzed Cross-Coupling Reactions

These reactions are the cornerstone of modern C-C bond formation. A catalyst, typically based on palladium or nickel, facilitates the coupling of an organometallic reagent with an organic halide.[8]

-

Kumada Coupling: This reaction employs a Grignard reagent (R-MgX) and is one of the most direct and economical methods.[9] It is particularly effective for coupling aryl halides with alkyl groups. However, the high reactivity of Grignard reagents limits tolerance for sensitive functional groups like esters or ketones.[8]

-

Negishi Coupling: Utilizing an organozinc reagent (R-ZnX), this method offers greater functional group tolerance compared to Kumada coupling.[10] The preparation of the organozinc reagent is an additional step, but it provides a milder and often more selective reaction.[11]

-

Suzuki Coupling: This powerful reaction uses an organoboron compound, typically a boronic acid or ester.[12] It is renowned for its mild conditions, broad functional group tolerance, and the low toxicity of its boron-containing byproducts.[13] For this synthesis, it would require either the use of propylboronic acid or the initial conversion of 9-bromophenanthrene to 9-phenanthreneboronic acid.[14]

Lithium-Halogen Exchange and Alkylation

An alternative to transition-metal catalysis is the use of organolithium chemistry. This two-step process involves:

-

Lithium-Halogen Exchange: 9-bromophenanthrene reacts with a strong organolithium base (e.g., n-butyllithium or tert-butyllithium) at low temperatures to replace the bromine atom with lithium, forming 9-phenanthryllithium. This is an extremely fast and efficient reaction.[15][16]

-

Alkylation: The highly nucleophilic 9-phenanthryllithium intermediate then reacts with an alkyl electrophile, such as 1-bromopropane, to form the desired product.

This method is powerful but requires strictly anhydrous conditions and an inert atmosphere due to the high reactivity and basicity of organolithium reagents.[17]

Recommended Protocol 1: Kumada Cross-Coupling

The Kumada coupling is recommended for its efficiency and operational simplicity. It directly couples a commercially available or easily prepared Grignard reagent with the aryl bromide substrate.

Reaction Principle and Mechanism

The catalytic cycle, typically involving a Nickel or Palladium catalyst, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[18]

Caption: Catalytic cycle of the Kumada cross-coupling reaction.

Detailed Experimental Protocol

Materials and Reagents:

-

9-Bromophenanthrene (C₁₄H₉Br)

-

Magnesium (Mg) turnings

-

1-Bromopropane (CH₃CH₂CH₂Br)

-

Nickel(II) chloride ethylene glycol dimethyl ether complex (NiCl₂(dme)) or [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp))

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes and ethyl acetate for chromatography

Procedure:

Part A: Preparation of Propylmagnesium Bromide (Grignard Reagent)

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

-

Add magnesium turnings (1.2 equivalents) to the flask.

-

Add a small volume of anhydrous THF to cover the magnesium.

-

Dissolve 1-bromopropane (1.1 equivalents) in anhydrous THF in the dropping funnel.

-

Add a small portion of the 1-bromopropane solution to the magnesium. The reaction may need initiation with gentle heating or the addition of a small crystal of iodine.

-

Once the reaction initiates (indicated by bubbling and heat generation), add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the gray, cloudy solution at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Part B: Kumada Coupling Reaction

-

In a separate flame-dried flask under an inert atmosphere, dissolve 9-bromophenanthrene (1.0 equivalent) in anhydrous THF.

-

Add the nickel catalyst (e.g., NiCl₂(dppp), 1-5 mol%).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the prepared propylmagnesium bromide solution (1.1-1.5 equivalents) via cannula or syringe to the stirred solution of 9-bromophenanthrene and catalyst.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield pure 9-propyl-phenanthrene.

Recommended Protocol 2: Lithium-Halogen Exchange & Alkylation

This protocol is an excellent metal-free alternative, relying on the formation of a potent organolithium nucleophile.

Workflow Principle

This method leverages the rapid and clean conversion of an aryl bromide to an aryllithium species at cryogenic temperatures, followed by an Sₙ2 reaction with an alkyl halide.[19]

Caption: Workflow for synthesis via lithium-halogen exchange.

Detailed Experimental Protocol

Materials and Reagents:

-

9-Bromophenanthrene (C₁₄H₉Br)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

1-Bromopropane (CH₃CH₂CH₂Br) or 1-Iodopropane (CH₃CH₂CH₂I)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes and ethyl acetate for chromatography

Procedure:

-

Set up a flame-dried, round-bottom flask with a magnetic stir bar under an inert atmosphere (argon or nitrogen).

-

Dissolve 9-bromophenanthrene (1.0 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05-1.1 equivalents) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly. Stir at -78 °C for 30-60 minutes.

-

To the resulting solution of 9-phenanthryllithium, add 1-bromopropane or 1-iodopropane (1.1-1.2 equivalents) dropwise.

-

Continue stirring at -78 °C for 1-2 hours, then slowly allow the reaction to warm to room temperature and stir overnight.

-

Cool the reaction to 0 °C and quench carefully by the slow addition of saturated aqueous NH₄Cl solution.

-

Dilute with water and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate pure 9-propyl-phenanthrene.

Safety and Handling

-

9-Bromophenanthrene: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

-

Organometallic Reagents: Grignard and organolithium reagents are highly reactive, flammable, and react violently with water and protic solvents.[17] n-Butyllithium can be pyrophoric. All manipulations must be performed under a strictly inert atmosphere using anhydrous solvents and proper syringe/cannula techniques.

-

Solvents: THF and diethyl ether are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

-

Quenching: The quenching of reactive organometallic reagents is highly exothermic. Perform additions slowly and with efficient cooling.

Troubleshooting Guide

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | Inactive Grignard or organolithium reagent (due to moisture/air). | Ensure all glassware is rigorously flame-dried and solvents are anhydrous. Use freshly prepared or titrated reagents. |

| Poor quality starting material (9-bromophenanthrene). | Purify starting material by recrystallization if necessary. | |

| Inactive catalyst (Kumada coupling). | Use a fresh batch of catalyst; ensure inert atmosphere transfer. | |

| Formation of Phenanthrene | The organometallic intermediate was protonated by a stray acid source (e.g., water). | Rigorously exclude moisture and air from the reaction. |

| Formation of Biphenyl (Homocoupling) | Common side reaction in Kumada coupling. | Adjust catalyst, ligand, or temperature. Slower addition of the Grignard reagent can sometimes mitigate this. |

| Formation of Butyl-phenanthrene (in Li-Halogen Exchange) | The alkyl halide byproduct from the exchange (n-butyl bromide) reacted with the 9-phenanthryllithium. | Using tert-butyllithium can mitigate this, as the t-butyl halide byproduct is less reactive. |

Conclusion

The synthesis of 9-propyl-phenanthrene from 9-bromophenanthrene is readily achievable through several modern synthetic methodologies. For general applications, the Kumada cross-coupling offers a robust, efficient, and cost-effective route. For syntheses where transition metals must be avoided or for smaller-scale preparations, the lithium-halogen exchange followed by alkylation is an exceptionally powerful and high-yielding alternative, provided that stringent anhydrous and anaerobic conditions are maintained. The selection between these protocols allows researchers to tailor their synthetic approach based on available resources, scale, and specific experimental constraints, ultimately enabling the successful preparation of this valuable phenanthrene derivative for further research and development.

References

-

National Center for Biotechnology Information. (n.d.). 9-Bromophenanthrene. PubChem Compound Database. Retrieved from [Link]

-

BDMAEE. (2024). 9-bromophenanthrene. Retrieved from [Link]

-

ChemBK. (2024). 9-Phenanthreneboronic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenanthrene, 9-propyl-. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 9-n-propylphenanthrene. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Kumada Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Kumada coupling. Retrieved from [Link]

-

ChemSynthesis. (2025). 9-[(1Z)-1-propenyl]phenanthrene. Retrieved from [Link]

-

Wikipedia. (n.d.). Propynyllithium. Retrieved from [Link]

-

NROChemistry. (n.d.). Kumada Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents. Retrieved from [Link]

-

Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

-

LookChem. (n.d.). n-Propyllithium. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

-

University of Wisconsin. (n.d.). lithium halogen exchange #1 revised. Retrieved from [Link]

-

Syan Chemistry. (n.d.). The Suzuki Coupling: A Powerful Tool with Boronic Acids Like (10-Phenylanthracen-9-yl)boronic Acid. Retrieved from [Link]

- Google Patents. (n.d.). EP1836184B1 - Improved process for the kumada coupling reaction.

-

National Center for Biotechnology Information. (n.d.). Propylphenanthrene. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 9-(2-Methylpropyl)phenanthrene. PubChem Compound Database. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Phenanthrene, 9-bromo-. Retrieved from [Link]

-

Engineered Science Publisher. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono. Retrieved from [Link]

-

University of Bath. (n.d.). Negishi cross-coupling reactions of alpha-amino acid-derived organozinc reagents and aromatic bromides. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Kumada–Corriu coupling of Grignard reagents, probed with a chiral Grignard reagent. Chemical Communications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Mechanism of lithium-halogen exchange of primary alkyl iodide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6-Chloro-1-hexene. Retrieved from [Link]

-

Macmillan Group, Princeton University. (2007). The Mechanism of Lithium-Halogen Exchange. Retrieved from [Link]

-

Reddit. (2021). Li Halogen Exchange?. r/Chempros. Retrieved from [Link]

-

Chemsrc. (2025). n-propyllithium | CAS#:2417-93-8. Retrieved from [Link]

-

Syan Chemistry. (n.d.). Mastering Suzuki Coupling: The Role of 9-Phenanthreneboronic Acid in Modern Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US3161689A - Process for making grignard reagents.

-

Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 9-Bromophenanthrene | C14H9Br | CID 11309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 9-n-propylphenanthrene [webbook.nist.gov]

- 4. 9-Bromophenanthrene CAS#: 573-17-1 [m.chemicalbook.com]

- 5. bdmaee.net [bdmaee.net]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 9-Bromophenanthrene: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 8. Kumada coupling - Wikipedia [en.wikipedia.org]

- 9. Kumada Coupling [organic-chemistry.org]

- 10. Negishi coupling - Wikipedia [en.wikipedia.org]

- 11. Negishi Coupling [organic-chemistry.org]

- 12. nbinno.com [nbinno.com]

- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 9-phenanthrenylboronic acid | 68572-87-2 [chemicalbook.com]

- 15. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 17. benchchem.com [benchchem.com]

- 18. Kumada Coupling | NROChemistry [nrochemistry.com]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Physicochemical Properties of 9-Propyl-Phenanthrene

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 9-propyl-phenanthrene, a substituted polycyclic aromatic hydrocarbon (PAH). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer in-depth explanations of the principles behind these properties and the experimental methodologies for their determination. While experimental data for 9-propyl-phenanthrene is not extensively published, this guide establishes a robust framework for its characterization by leveraging the well-documented properties of the parent phenanthrene molecule and established structure-property relationships. Detailed, field-proven protocols for key analytical procedures are provided, ensuring scientific integrity and reproducibility.

Introduction: The Phenanthrene Scaffold and the Influence of Alkyl Substitution

Phenanthrene is a tricyclic aromatic hydrocarbon composed of three fused benzene rings, forming a non-linear arrangement.[1] This core structure is found in various natural products, including steroids and bile acids, and its derivatives are of significant interest in medicinal chemistry for their potential therapeutic applications, such as anticancer and anti-inflammatory agents.[1][2][3] The planar nature of the phenanthrene ring system allows for intercalation with DNA, a mechanism exploited in the development of cytotoxic agents.[3]

9-Propyl-phenanthrene is a derivative of this important scaffold, distinguished by the presence of a propyl group at the 9-position of the central ring. The addition of this alkyl group is anticipated to modulate the physicochemical properties of the parent molecule in predictable ways:

-

Increased Lipophilicity: The nonpolar propyl group will increase the molecule's affinity for nonpolar environments, leading to lower aqueous solubility and a higher octanol-water partition coefficient (LogP).

-

Altered Steric Profile: The propyl group introduces steric bulk at the 9-position, which can influence crystal packing and, consequently, the melting point. It may also affect the molecule's ability to interact with biological targets.

-

Subtle Electronic Effects: While alkyl groups are generally considered electron-donating through hyperconjugation, their impact on the UV-Vis absorption spectrum of a large aromatic system like phenanthrene is expected to be modest, likely resulting in small bathochromic (red) shifts.

Understanding these properties is paramount for applications in drug development, where solubility, lipophilicity, and metabolic stability are key determinants of a compound's pharmacokinetic and pharmacodynamic profile.

Core Physicochemical Properties: A Comparative Analysis

The following table summarizes the known properties of phenanthrene and the predicted properties of 9-propyl-phenanthrene. These predictions are based on established principles of physical organic chemistry.

| Property | Phenanthrene | 9-Propyl-phenanthrene (Predicted) | Rationale for Prediction |

| Molecular Formula | C₁₄H₁₀ | C₁₇H₁₆[4] | Addition of a C₃H₆ moiety. |

| Molecular Weight | 178.23 g/mol | 220.31 g/mol [5] | Sum of atomic weights. |

| Melting Point (°C) | 98-101[6][7] | Likely lower than phenanthrene | The non-symmetrical propyl group may disrupt the efficient crystal lattice packing observed in the planar phenanthrene molecule, leading to a lower melting point. |

| Boiling Point (°C) | 332-340[6][7] | Higher than phenanthrene | The increased molecular weight and van der Waals forces due to the propyl group will increase the energy required for vaporization. |

| Aqueous Solubility | Very low (1.6 mg/L) | Lower than phenanthrene | The addition of the hydrophobic propyl group will further decrease its solubility in water. |

| LogP (Octanol-Water) | ~4.5 | > 4.5 | The increased lipophilicity from the propyl group will lead to a greater partitioning into the octanol phase. |

| Appearance | Colorless crystalline solid[1] | Likely a colorless solid or oil | Expected to be similar to phenanthrene, though potentially an oil at room temperature if the melting point is significantly lowered. |

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of 9-propyl-phenanthrene.

UV-Visible (UV-Vis) Spectroscopy

Aromatic compounds like phenanthrene exhibit characteristic UV-Vis absorption spectra due to π → π* electronic transitions.[8][9] The spectrum of phenanthrene in cyclohexane shows a prominent absorption band at approximately 252 nm.[10] For 9-propyl-phenanthrene, a similar spectral profile is expected, with the absorption bands likely showing a slight bathochromic shift (to longer wavelengths) due to the electron-donating nature of the propyl group. These spectra typically consist of multiple bands, with a primary band and a secondary band exhibiting fine vibrational structure.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of 9-propyl-phenanthrene.

-

¹H NMR: The aromatic region of the spectrum would show a complex pattern of multiplets corresponding to the nine protons on the phenanthrene core. The propyl group would be identifiable by a characteristic triplet for the terminal methyl group (CH₃), a sextet for the methylene group adjacent to the methyl group (CH₂), and a triplet for the methylene group attached to the aromatic ring (CH₂). The chemical shifts of these aliphatic protons would be influenced by the ring current of the aromatic system.

-

¹³C NMR: The spectrum would display signals for the 14 aromatic carbons of the phenanthrene core and three distinct signals for the carbons of the propyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 9-propyl-phenanthrene, the molecular ion peak (M+) would be observed at an m/z value corresponding to its molecular weight (220.31). Common fragmentation patterns for alkyl-substituted aromatic compounds involve the loss of the alkyl chain or parts of it.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 9-propyl-phenanthrene.

Melting Point Determination via the Capillary Method

The melting point is a crucial indicator of a crystalline solid's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[12] The capillary method is a standard and widely accepted technique for this determination.[13][14]

Protocol:

-

Sample Preparation: Ensure the 9-propyl-phenanthrene sample is completely dry and finely powdered. If the sample is crystalline, gently crush it in a mortar and pestle.[13]

-

Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into a compact column of 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Determination (Optional): For an unknown compound, perform a rapid heating run to determine an approximate melting point.[12]

-

Accurate Determination:

-

Set the starting temperature of the apparatus to 5-10°C below the expected melting point.[13]

-

Use a slow heating rate, typically 1-2°C per minute, to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire sample becomes liquid (final melting point). This range is the melting point of the sample.

-

-

Repeatability: Perform at least two additional measurements to ensure consistency.

Caption: Workflow for Melting Point Determination.

Octanol-Water Partition Coefficient (LogP) Determination

The octanol-water partition coefficient (Kow or P) is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.[15] It is defined as the ratio of the equilibrium concentration of a substance in 1-octanol to its concentration in water.[16]

Protocol: Shake-Flask Method (for expected LogP < 4)

-

Solvent Preparation: Use high-purity 1-octanol and water. Pre-saturate the 1-octanol with water and the water with 1-octanol by mixing them and allowing the phases to separate.

-

Stock Solution: Prepare a stock solution of 9-propyl-phenanthrene in 1-octanol. The concentration should be chosen to be well within the analytical detection limits after partitioning.

-

Partitioning: In a suitable vessel (e.g., a separatory funnel or a screw-cap tube), combine a known volume of the octanol stock solution with a known volume of the pre-saturated water. The volume ratio can be adjusted based on the expected LogP.

-

Equilibration: Shake the vessel vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the system to reach equilibrium.[17]

-

Phase Separation: Allow the phases to separate completely. Centrifugation can be used to accelerate this process.

-

Concentration Analysis: Carefully withdraw an aliquot from the aqueous phase. Determine the concentration of 9-propyl-phenanthrene in the aqueous phase (Cwater) using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[18]

-

Calculation: The concentration in the octanol phase (Coctanol) can be determined by mass balance. Calculate Kow using the formula: Kow = Coctanol / Cwater. The result is typically expressed as logP (or logKow).

Caption: Shake-Flask Method for LogP Determination.

UV-Vis Spectroscopic Analysis

This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of 9-propyl-phenanthrene in a suitable solvent.

Protocol:

-

Solvent Selection: Choose a solvent that does not absorb in the same UV region as the analyte.[8] Spectroscopic grade cyclohexane or ethanol are common choices for PAHs.

-

Sample Preparation: Prepare a dilute solution of 9-propyl-phenanthrene in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 in the region of interest to ensure adherence to the Beer-Lambert law.

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Set the desired wavelength range for the scan (e.g., 200-400 nm for aromatic compounds).[19]

-

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and perform a baseline correction. This subtracts the absorbance of the solvent and the cuvette from the subsequent sample measurement.[19]

-

Sample Measurement:

-

Rinse the cuvette with the sample solution and then fill it.

-

Place the sample cuvette in the spectrophotometer.

-

Initiate the scan to obtain the absorption spectrum.

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values.

Synthesis and Reactivity Considerations

While this guide focuses on physicochemical properties, understanding the synthesis of 9-propyl-phenanthrene provides context. Synthesis of alkylated phenanthrenes can be achieved through various methods, including palladium-catalyzed cross-coupling reactions or Friedel-Crafts alkylation of a suitable phenanthrene precursor.[20][21]

The reactivity of 9-propyl-phenanthrene is expected to be similar to that of phenanthrene, with reactions typically occurring at the 9 and 10 positions.[22] However, the presence of the propyl group at the 9-position will block that site from further substitution and may sterically hinder reactions at the adjacent 10-position. The benzylic protons on the methylene group attached to the ring are susceptible to oxidation.

Relevance in Research and Development

The study of 9-propyl-phenanthrene and similar alkylated PAHs is relevant in several fields:

-

Drug Development: As analogs of bioactive phenanthrene-containing natural products, these derivatives are candidates for synthesis and screening in drug discovery programs.[1][2] Their physicochemical properties, particularly lipophilicity and solubility, are critical for optimizing their potential as drug candidates.

-

Environmental Science and Toxicology: Alkylated phenanthrenes are components of crude oil and other environmental contaminants.[23] Understanding their physicochemical properties helps predict their environmental fate, transport, and bioavailability. The toxicity of PAHs can be influenced by alkyl substitution, making the characterization of such derivatives important for risk assessment.[24]

-

Materials Science: The phenanthrene core is a building block for organic electronic materials.[25] Altering the substitution pattern can tune the electronic and physical properties of these materials for applications in devices like organic solar cells.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the physicochemical properties of 9-propyl-phenanthrene. By combining the established data of the parent phenanthrene molecule with predictive principles and detailed experimental protocols, this document serves as a valuable resource for researchers. The methodologies outlined herein ensure a high degree of scientific integrity and provide a solid foundation for the characterization of this and other substituted polycyclic aromatic hydrocarbons, facilitating advancements in medicinal chemistry, environmental science, and materials research.

References

- thinkSRS.com.

- University of Calgary.

- Westlab Canada. (2023-05-08). Measuring the Melting Point.

- Food and Agriculture Organization of the United Nations.

- Pharmaacademias. (2024-02-05). Phenanthrene: Definition, Structure and medicinal uses.

- Jhingran, S., et al. (2022). The Syntheses and Medicinal Attributes of Phenanthrenes as Anticancer Agents: A Quinquennial Update. Current Medicinal Chemistry, 29(20), 3530-3556.

- SSERC.

- Kwofie, M. A., & Gupta, M. (2021). Phenanthrene: a versatile molecule; a review. Plant Archives, 21(1), 368-378.

- Kühne, R., et al. (2017). Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method.

- Bischof, C., et al. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins.

- University of South Florida.

- University of Pretoria. (2006). UV/VIS SPECTROSCOPY.

- Purdue College of Engineering. Standard Operating Procedure Ultraviolet–Visible (UV-Vis)

- Química Organica.org.

- National Institutes of Health. (2018). Potential Metabolic Activation of Representative Alkylated Polycyclic Aromatic Hydrocarbons 1-Methylphenanthrene and 9-Ethylphenanthrene Associated with the Deepwater Horizon Oil Spill in Human Hepatoma (HepG2) Cells. Chemical Research in Toxicology, 31(12), 1360-1372.

- University of Michigan. UV-Vis Spectroscopy.

- National Center for Biotechnology Information. Phenanthrene, 9-propyl-. PubChem Compound Summary for CID 100647.

- National Institute of Standards and Technology. 9-n-propylphenanthrene. NIST Chemistry WebBook.

- Mondal, S., et al. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono - and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science, 14, 51-58.

- Wikipedia. Phenanthrene.

- National Institutes of Health. (2018). Comparative Developmental Toxicity of a Comprehensive Suite of Polycyclic Aromatic Hydrocarbons. Toxicological Sciences, 163(1), 139-151.

- ResearchGate. (2021).

- PhotochemCAD. Phenanthrene.

- Chemsrc. (2025-08-22). Phenanthrene.

- Sigma-Aldrich. Phenanthrene 98%.

- Sigma-Aldrich. Phenanthrene 98%.

Sources

- 1. scispace.com [scispace.com]

- 2. pharmaacademias.com [pharmaacademias.com]

- 3. The Syntheses and Medicinal Attributes of Phenanthrenes as Anticancer Agents: A Quinquennial Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenanthrene, 9-propyl- | C17H16 | CID 100647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 9-n-propylphenanthrene [webbook.nist.gov]

- 6. Phenanthrene | CAS#:85-01-8 | Chemsrc [chemsrc.com]

- 7. 菲 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. repository.up.ac.za [repository.up.ac.za]

- 9. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 10. PhotochemCAD | Phenanthrene [photochemcad.com]

- 11. Vis-UV spectra of aromatic compounds [quimicaorganica.org]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. thinksrs.com [thinksrs.com]

- 14. westlab.com [westlab.com]

- 15. Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. rc.usf.edu [rc.usf.edu]

- 19. engineering.purdue.edu [engineering.purdue.edu]

- 20. espublisher.com [espublisher.com]

- 21. researchgate.net [researchgate.net]

- 22. Phenanthrene - Wikipedia [en.wikipedia.org]

- 23. Potential Metabolic Activation of Representative Alkylated Polycyclic Aromatic Hydrocarbons 1-Methylphenanthrene and 9-Ethylphenanthrene Associated with the Deepwater Horizon Oil Spill in Human Hepatoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Comparative Developmental Toxicity of a Comprehensive Suite of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 25. フェナントレン 98% | Sigma-Aldrich [sigmaaldrich.com]

The Structural Elucidation of 9-Propyl-Phenanthrene: A Technical Guide to its Synthesis, Crystallization, and X-ray Crystallographic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis, crystallization, and structural analysis of 9-propyl-phenanthrene, a substituted polycyclic aromatic hydrocarbon (PAH). While a definitive crystal structure for 9-propyl-phenanthrene is not publicly available in crystallographic databases, this guide leverages data from close structural analogs, such as 9-hexylphenanthrene, to provide a robust framework for its characterization. By combining established synthetic methodologies with fundamental principles of crystallography, we offer a comprehensive protocol for researchers seeking to investigate this and similar molecules.

Introduction to Phenanthrene and its Derivatives

Phenanthrene is a polycyclic aromatic hydrocarbon composed of three fused benzene rings, forming a non-linear, angular arrangement.[1] This core structure is found in various natural products and serves as a crucial building block in the development of novel materials and pharmaceutical agents.[2] Alkylated phenanthrenes, such as 9-propyl-phenanthrene, are of particular interest due to their modified physicochemical properties, which can influence their biological activity and material applications.[3] Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is paramount for establishing structure-property relationships and guiding rational drug design.

Synthesis of 9-Propyl-Phenanthrene

The synthesis of 9-propyl-phenanthrene can be achieved through various established organic chemistry methodologies. A common and effective approach is the Haworth synthesis, a multi-step process that builds the phenanthrene core from simpler aromatic precursors.[1] More modern approaches, such as palladium-catalyzed cross-coupling reactions, offer alternative and often more efficient routes.[2][4]

A Proposed Synthetic Pathway: Palladium-Catalyzed Suzuki Coupling

A plausible and efficient route to 9-propyl-phenanthrene involves a Suzuki coupling reaction between 9-bromophenanthrene and a propyl boronic acid derivative. This method is widely used for forming carbon-carbon bonds with high yields and functional group tolerance.

Experimental Protocol: Suzuki Coupling for 9-Propyl-Phenanthrene Synthesis

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 9-bromophenanthrene (1 equivalent), propylboronic acid (1.5 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

-

Solvent and Base: Add a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), and a base such as sodium carbonate (2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate gradient) to yield pure 9-propyl-phenanthrene.

Caption: Workflow for the synthesis of 9-propyl-phenanthrene via Suzuki coupling.

Crystallization of 9-Propyl-Phenanthrene

Obtaining high-quality single crystals is the most critical step for successful X-ray crystallographic analysis. The choice of solvent and crystallization technique is crucial and often requires empirical optimization.

Key Considerations for Crystallization:

-

Solvent Selection: The ideal solvent should dissolve the compound at an elevated temperature and allow for slow precipitation upon cooling. A solvent screen with a range of polar and non-polar solvents is recommended.

-

Slow Evaporation: This is a simple and effective technique where a saturated solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to crystal growth.

-

Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is highly soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the primary solution reduces the solubility of the compound, promoting crystallization.

Experimental Protocol: Crystallization by Slow Evaporation

-

Solution Preparation: Dissolve a small amount of purified 9-propyl-phenanthrene in a minimal amount of a suitable solvent (e.g., hexane, ethanol, or a mixture) at room temperature or with gentle heating.

-

Filtration: Filter the solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

-

Crystallization: Transfer the filtered solution to a clean vial. Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or forceps.

X-ray Crystallographic Analysis: A Case Study of 9-Hexylphenanthrene

As a direct crystal structure of 9-propyl-phenanthrene is not available, we will refer to the published data for 9-hexylphenanthrene to illustrate the principles of X-ray crystallographic analysis.[5] It is reasonable to assume that 9-propyl-phenanthrene will exhibit similar packing motifs, albeit with variations due to the shorter alkyl chain.

The Principles of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal. When a beam of X-rays is directed at a single crystal, the electrons of the atoms scatter the X-rays, creating a unique diffraction pattern of spots. The positions and intensities of these spots are used to determine the crystal's unit cell parameters and the arrangement of atoms within it.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data for 9-Hexylphenanthrene

The crystal structure of 9-hexylphenanthrene reveals important insights into the packing of alkyl-substituted phenanthrenes.

| Parameter | Value for 9-Hexylphenanthrene |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 23.221(2) |

| b (Å) | 17.521(2) |

| c (Å) | 7.530(1) |

| β (°) | 90 |

| Z | 8 |

Data sourced from a study on the fluorescence of 9-alkyl phenanthrene crystals.[5]

In the crystal structure of 9-hexylphenanthrene, the molecules are arranged in a herringbone packing motif, a common arrangement for aromatic hydrocarbons. The alkyl chains are oriented parallel to each other.[5]

Probable Crystal Structure of 9-Propyl-Phenanthrene: An Extrapolation

Based on the structure of 9-hexylphenanthrene and general principles of crystal engineering, we can infer the likely structural features of 9-propyl-phenanthrene.

-

Packing Motif: It is highly probable that 9-propyl-phenanthrene will also adopt a herringbone packing arrangement, driven by π-π stacking interactions between the aromatic cores.

-

Influence of the Propyl Chain: The shorter propyl chain, compared to the hexyl chain, will likely result in a more compact crystal packing. This could lead to shorter intermolecular distances and potentially altered unit cell parameters. The reduced steric bulk of the propyl group may also allow for different intermolecular interactions, although the overall herringbone motif is expected to be preserved.

-

Symmetry: A centrosymmetric space group, such as P2₁/c, is a strong possibility for 9-propyl-phenanthrene, as is common for achiral organic molecules.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis, crystallization, and structural characterization of 9-propyl-phenanthrene. While a definitive crystal structure remains to be determined, the methodologies and comparative data presented here provide a solid foundation for future research. The elucidation of the precise crystal structure of 9-propyl-phenanthrene will be invaluable for understanding its structure-property relationships and for its potential applications in materials science and drug development.

References

- Pascal, Jr., R. A. (2012). The Strained Phenanthrenes. Synlett, 23(10), 1429-1440.

- Vila, J., et al. (2009). Methylated phenanthrenes are more potent than phenanthrene in a bioassay of human aryl hydrocarbon receptor (AhR) signaling. Toxicology Letters, 189(1), 54-60.

- Ostan, P., et al. (2013). The effect of high pressure on the lattice structure and dynamics of phenacenes. The Journal of Chemical Physics, 138(19), 194501.

-

Global Substance Registration System. 9-PROPYL-PHENANTHRENE. Retrieved from [Link]

-

NIST Chemistry WebBook. 9-n-propylphenanthrene. Retrieved from [Link]

- Mandal, S., et al. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono - and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions.

-

PubChem. Phenanthrene, 9-propyl-. Retrieved from [Link]

- Pal, A. J., et al. (1998). An effect of n-alkyl chain on the fluorescence of 9-alkyl phenanthrene and 9-hexylpyrene crystals. Journal of Photochemistry and Photobiology A: Chemistry, 112(2-3), 223-228.

- Pal, A. J., et al. (1998). Fluorescence spectra of phenanthrene and 9-alkylphenanthrene crystals at 4.2 K. Journal of Photochemistry and Photobiology A: Chemistry, 112(2-3), 223-228.

-

Mandal, S., et al. (2021). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. ResearchGate. Retrieved from [Link]

- Noller, C. R., & Carson, J. F. (1941). 9-n-Propyl- and 9-n-Butyl-phenanthrene. Journal of the American Chemical Society, 63(8), 2238-2238.

-

PubChem. 9-(1-propyl-1H-inden-4-yl)phenanthrene. Retrieved from [Link]

-

PubChem. 9-Phenanthrol. Retrieved from [Link]

-

Choudhary, A. (n.d.). Polynuclear Hydrocarbons: Synthesis and Reactions. Pharmaguideline. Retrieved from [Link]

- Google Patents. (2019). A kind of synthetic method of 9-hydroxyphenanthrene and derivative thereof.

-

PubChem. 9-Phenanthrenecarboxylic acid. Retrieved from [Link]

-

PhotochemCAD. Phenanthrene. Retrieved from [Link]

- Hofer, L. J. E., Peebles, W. C., & Bean, E. H. (1963). X-Ray Powder Diffraction Patterns of Solid Hydrocarbons, Derivative of Hydrocarbons, Phenols, and Organic Bases. United States Department of the Interior, Bureau of Mines.

- Williams, M., et al. (2019). Synthesis of Autofluorescent Phenanthrene Microparticles via Emulsification: A Useful Synthetic Mimic for Polycyclic Aromatic Hydrocarbon-Based Cosmic Dust. ACS Applied Materials & Interfaces, 11(43), 40654-40663.

-

PubChem. 2-n-Propyl-4-(9-phenanthryl)indene. Retrieved from [Link]

- Chen, P. N., et al. (2015). Solution-Crystallization and Related Phenomena in 9,9-Dialkyl-Fluorene Polymers. I. Crystalline Polymer-Solvent Compound Formation for Poly(9,9-dioctylfluorene). Journal of Polymer Science Part B: Polymer Physics, 53(21), 1509-1520.

-

PubChem. 9-Phenanthrenecarbonitrile. Retrieved from [Link]

Sources

The Latent Therapeutic Potential of 9-Propyl-Phenanthrene Derivatives: A Technical Guide for Drug Discovery

Abstract

Phenanthrene derivatives, a class of polycyclic aromatic hydrocarbons, have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide delves into the therapeutic potential of a specific, yet underexplored subclass: 9-propyl-phenanthrene derivatives. While direct research on this particular substitution is nascent, this paper will synthesize the extensive knowledge of closely related 9-substituted phenanthrenes to provide a predictive framework for their biological activities. By examining the established anti-inflammatory, cytotoxic, and ion channel modulatory effects of analogous compounds, we will extrapolate potential mechanisms of action and guide future research and development in this promising chemical space. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the synthesis, biological evaluation, and therapeutic promise of 9-propyl-phenanthrene derivatives.

Introduction: The Phenanthrene Scaffold in Drug Discovery

The phenanthrene nucleus, composed of three fused benzene rings, is a privileged scaffold found in numerous natural products and synthetic molecules with significant pharmacological properties.[1][2] Nature has extensively utilized this core structure, particularly in plants from the Orchidaceae and Juncaceae families, to produce compounds with diverse biological functions.[2][3] These naturally occurring phenanthrenes have been traditionally used in medicine and have inspired the synthesis of novel derivatives with enhanced therapeutic profiles.

The biological versatility of phenanthrene derivatives is vast, encompassing:

-

Cytotoxic activity against various cancer cell lines.[4][5][6]

-

Anti-inflammatory effects through modulation of key signaling pathways.[2][3]

-

Antimicrobial properties against a range of pathogens.[7][8]

-

Antiplatelet aggregation and antiallergic activities .[1]

The substitution pattern on the phenanthrene ring system critically influences the type and potency of the biological activity. The C9 position, in particular, has been a focal point for chemical modification, leading to the discovery of potent bioactive molecules. This guide will focus on the prospective biological activities of derivatives bearing a propyl group at this strategic position.

Projected Biological Activities of 9-Propyl-Phenanthrene Derivatives

While direct experimental data on 9-propyl-phenanthrene derivatives is limited, a comprehensive analysis of structurally similar 9-substituted phenanthrenes allows for informed predictions of their potential therapeutic applications. The introduction of a propyl group, a moderately lipophilic and flexible alkyl chain, is anticipated to significantly influence the pharmacokinetic and pharmacodynamic properties of the parent phenanthrene scaffold.

Anti-Inflammatory Activity

Numerous phenanthrene derivatives isolated from natural sources, such as Dendrobium denneanum, have demonstrated potent anti-inflammatory effects.[2] These compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages, a key process in the inflammatory cascade.[2] The mechanism of action for some of these derivatives involves the suppression of inducible nitric oxide synthase (iNOS) expression through the inhibition of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.[2]

Hypothesized Mechanism for 9-Propyl-Phenanthrene Derivatives:

The presence of a propyl group at the C9 position could enhance the anti-inflammatory activity by increasing the compound's lipophilicity, thereby improving its ability to penetrate cell membranes and interact with intracellular targets.

Caption: Hypothesized Anti-Inflammatory Mechanism of 9-Propyl-Phenanthrene Derivatives.

Cytotoxic Activity

The anticancer potential of phenanthrene derivatives is well-documented, with many compounds exhibiting significant cytotoxicity against a range of human cancer cell lines.[5][6][9] For example, phenanthrene-based tylophorine derivatives with substitutions at the C9 position have been synthesized and shown to possess potent antitumor activity. The planar nature of the phenanthrene ring allows for intercalation into DNA, while other derivatives may inhibit key enzymes involved in cell proliferation, leading to apoptosis.

Table 1: Cytotoxic Activity of Selected Phenanthrene Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Ephemeranthoquinone B | HL-60 | 2.8 | [10] |

| Compound 4 (from D. officinale) | THP-1 | 8.92 | [9] |

| Compound 3 (from C. mucronatus) | U-87 MG | 19.91 | [11] |

| Compound 9 (from C. mucronatus) | U-87 MG | 17.07 | [11] |

The cytotoxic efficacy of these compounds underscores the potential of the phenanthrene scaffold in oncology drug development. The addition of a propyl group at C9 could modulate this activity by influencing factors such as cellular uptake and binding affinity to molecular targets.

Ion Channel Modulation: The Case of TRPM4

A noteworthy example of a C9-substituted phenanthrene with a well-defined mechanism is 9-phenanthrol, a known inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel.[1] TRPM4 is a calcium-activated non-selective cation channel involved in various physiological processes, and its inhibition by 9-phenanthrol has shown therapeutic promise in conditions like cardiac arrhythmias and ischemic stroke.[1]

Potential for 9-Propyl-Phenanthrene Derivatives as Ion Channel Modulators:

The structural similarity of a hypothetical 9-propyl-phenanthrene to 9-phenanthrol suggests that it too could interact with ion channels. The propyl group, being more lipophilic than the hydroxyl group of 9-phenanthrol, might alter the binding affinity and selectivity for TRPM4 or other ion channels.

Methodologies for Biological Evaluation

To investigate the predicted biological activities of novel 9-propyl-phenanthrene derivatives, a series of well-established in vitro assays are recommended.

General Synthesis Approach

The synthesis of 9-propyl-phenanthrene can be approached through established methods for phenanthrene synthesis, such as the Haworth synthesis or palladium-catalyzed Heck reactions, followed by functionalization at the C9 position.[12]

Caption: General Synthetic Strategy for 9-Propyl-Phenanthrene.

In Vitro Anti-Inflammatory Assays

Protocol: Nitric Oxide (NO) Production Inhibition Assay

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 104 cells/well and allow to adhere overnight.

-

Treatment: Pre-treat cells with various concentrations of the test compound (9-propyl-phenanthrene derivative) for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO production inhibition and determine the IC50 value.

In Vitro Cytotoxicity Assays

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells (e.g., A549, HeLa, HepG2) in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of the 9-propyl-phenanthrene derivative for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Future Directions and Conclusion

The exploration of 9-propyl-phenanthrene derivatives represents a compelling new frontier in medicinal chemistry. Based on the robust biological activities of other 9-substituted phenanthrenes, it is highly probable that this subclass will exhibit potent anti-inflammatory and cytotoxic properties. The introduction of a propyl group is a rational design strategy to enhance lipophilicity and potentially improve pharmacokinetic profiles.

Future research should focus on the efficient synthesis of a library of 9-propyl-phenanthrene analogues with varying substitution patterns on the other rings. Systematic screening of these compounds using the described in vitro assays will be crucial to identify lead candidates. Subsequent mechanistic studies, including target identification and validation, will be necessary to elucidate their mode of action.

References

-

The TRPM4 channel inhibitor 9-phenanthrol. PMC - PubMed Central. [Link]

-

Anti-inflammatory phenanthrene derivatives from stems of Dendrobium denneanum. PubMed. [Link]

-

Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors. PMC - NIH. [Link]

-

Anti-Inflammatory and Cytotoxic Potential of New Phenanthrenoids from Luzula sylvatica. MDPI. [Link]

-

Cytotoxicity at different concentrations of phenanthrene derivatives... - ResearchGate. [Link]

-

A New Synthesis of Phenanthrene Derivatives. I. Phenanthrene-9,10-dicarboxylic Anhydride and Phenanthrene-9-carboxylic Acid. Journal of the American Chemical Society - ACS Publications. [Link]

-

PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW. Semantic Scholar. [Link]

-

New Phenanthrene Derivatives from Cylindrolobus mucronatus Lindl. and their Cytotoxic Activity against Glioblastoma Cells. PMC - PubMed Central. [Link]

-

Antiproliferative and Proapoptotic Effects of Phenanthrene Derivatives Isolated from Bletilla striata on A549 Lung Cancer Cells. MDPI. [Link]

-

Scheme 1. Synthetic Routes of Four Phenanthrene-9,10-catechol Conjugates. ResearchGate. [Link]

-

Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono - Engineered Science Publisher. [Link]

-

New phenanthrene and 9, 10-dihydrophenanthrene derivatives from the stems of Dendrobium officinale with their cytotoxic activities. PubMed. [Link]

-

9-Phenanthrol. PubChem. [Link]

-

Synthesis of antimicrobial active 9,10-phenanthrenequinones by carbene organocatalytic tandem reactions. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Isolation, Structural Elucidation, Optical Resolution, and Antineuroinflammatory Activity of Phenanthrene and 9,10-Dihydrophenanthrene Derivatives from Bletilla striata. PubMed. [Link]

- Use of phenanthrene derivatives as anti-inflammatory agents, synthesis method and intermediate products.

-

Phenanthrene Derivatives from Asarum heterotropoides Showed Excellent Antibacterial Activity against Phytopathogenic Bacteria. ResearchGate. [Link]

-

Synthesis of Antimicrobial Active 9,10-Phenanthrenequinones by Carbene Organocatalytic Tandem Reactions. ResearchGate. [Link]

Sources

- 1. The TRPM4 channel inhibitor 9-phenanthrol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory phenanthrene derivatives from stems of Dendrobium denneanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory and Cytotoxic Potential of New Phenanthrenoids from Luzula sylvatica - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. New phenanthrene and 9, 10-dihydrophenanthrene derivatives from the stems of Dendrobium officinale with their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. New Phenanthrene Derivatives from Cylindrolobus mucronatus Lindl. and their Cytotoxic Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. espublisher.com [espublisher.com]

Navigating the Environmental Maze of 9-Propyl-Phenanthrene: A Technical Guide for Researchers

An in-depth exploration of the sources, environmental fate, analysis, and toxicological implications of a prevalent, yet under-characterized, alkylated polycyclic aromatic hydrocarbon.

Introduction

Alkylated polycyclic aromatic hydrocarbons (PAHs) represent a significant and often overlooked fraction of the total PAH burden in the environment. Among these, 9-propyl-phenanthrene, a three-ringed PAH with a propyl substituent, serves as a key marker for petrogenic contamination. This technical guide provides a comprehensive overview of the current scientific understanding of 9-propyl-phenanthrene, from its origins to its ultimate fate and toxicological significance. Designed for researchers, environmental scientists, and drug development professionals, this document synthesizes the available data to offer a detailed understanding of this compound's environmental lifecycle and analytical considerations.

Part 1: Environmental Sources and Formation

The presence of 9-propyl-phenanthrene in the environment is predominantly linked to petrogenic sources, distinguishing it from its parent compound, phenanthrene, which can have both petrogenic and pyrogenic origins.

Petrogenic Sources

Crude oil and its refined products are the primary reservoirs of 9-propyl-phenanthrene and other alkylated PAHs.[1] During the natural geological processes that form petroleum, the alkylation of parent PAHs occurs, leading to a complex mixture of isomers with varying alkyl chain lengths and substitution patterns. Consequently, oil spills, refinery effluents, and runoff from areas with petroleum product usage are significant sources of 9-propyl-phenanthrene release into terrestrial and aquatic environments.

Combustion Sources

While pyrogenic processes, such as the incomplete combustion of fossil fuels and biomass, are major sources of parent PAHs, the formation of 9-propyl-phenanthrene through these pathways is less significant.[2] High-temperature combustion tends to favor the formation of thermodynamically stable, non-alkylated PAHs. However, certain low-temperature combustion processes may contribute to the formation of some alkylated PAHs.

Formation Pathways

The precise environmental formation pathways of 9-propyl-phenanthrene are not extensively documented. However, insights can be gleaned from synthetic organic chemistry. The Friedel-Crafts acylation of phenanthrene with propionyl chloride, followed by reduction, is a known laboratory method for synthesizing propyl-phenanthrene isomers.[3] This reaction highlights the potential for electrophilic substitution reactions to occur in specific environmental compartments, although the conditions for such reactions are not typical. It is more likely that 9-propyl-phenanthrene is primarily a constituent of raw petrogenic materials rather than a product of environmental transformation.

Part 2: Environmental Fate and Transport

Once released into the environment, 9-propyl-phenanthrene is subject to a variety of physical, chemical, and biological processes that govern its distribution, persistence, and ultimate fate.

Physicochemical Properties and Partitioning

As a hydrophobic compound, 9-propyl-phenanthrene exhibits low water solubility and a high octanol-water partition coefficient (Kow). These properties dictate its partitioning behavior in the environment. It strongly adsorbs to organic matter in soil and sediment, making these compartments significant sinks.[4] In aquatic systems, it is predominantly found associated with suspended particulate matter rather than in the dissolved phase.

Biodegradation

Microbial degradation is a key process in the natural attenuation of 9-propyl-phenanthrene. A wide range of bacteria and fungi possess the enzymatic machinery to break down PAHs.[5][6][7][8][9] The initial step in the aerobic biodegradation of alkylated phenanthrenes often involves the oxidation of the alkyl side chain or the aromatic ring.[1][10] The presence of the propyl group can influence the rate and pathway of degradation compared to the parent phenanthrene molecule.

The general pathway for bacterial degradation of phenanthrene involves dioxygenase-initiated oxidation, leading to the formation of dihydrodiols, which are further metabolized through ring cleavage. For alkylated phenanthrenes, metabolism can be shifted towards the alkyl side chain, potentially leading to different intermediate products and degradation rates.[1]

Photodegradation

Sunlight can induce the photodegradation of PAHs, particularly in the upper layers of aquatic environments and on surfaces. The process can involve direct photolysis, where the molecule absorbs light and undergoes transformation, or indirect photolysis, mediated by photosensitizing agents present in the water.[11] Photodegradation of phenanthrene can lead to the formation of more polar and often more toxic oxygenated products.[11][12] While specific data for 9-propyl-phenanthrene is limited, it is expected to undergo similar photodegradation processes, with the propyl group potentially influencing the reaction rates and product distribution.

Bioaccumulation

Due to its lipophilic nature, 9-propyl-phenanthrene has the potential to bioaccumulate in the fatty tissues of aquatic organisms.[4][13][14][15][16] The extent of bioaccumulation is influenced by factors such as the organism's feeding strategy, metabolic capacity, and the bioavailability of the compound in the environment. Fish and other vertebrates can metabolize PAHs, which can reduce their bioaccumulation potential compared to invertebrates.[15][16] However, the metabolites themselves may be toxic. The bioaccumulation of PAHs is a significant concern for food web transfer and potential human exposure through consumption of contaminated seafood.

Part 3: Analytical Methodologies

Accurate and sensitive analytical methods are crucial for the detection and quantification of 9-propyl-phenanthrene in complex environmental matrices.

Sample Preparation

The extraction and cleanup of 9-propyl-phenanthrene from environmental samples are critical steps to remove interfering substances and concentrate the analyte.

Table 1: Common Sample Preparation Techniques for Alkylated PAHs

| Matrix | Extraction Method | Cleanup Method |

| Soil/Sediment | Soxhlet extraction, Pressurized Liquid Extraction (PLE), Ultrasonic extraction | Silica gel chromatography, Alumina chromatography, Gel Permeation Chromatography (GPC) |

| Water | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) | SPE with various sorbents (e.g., C18, silica) |

| Biota | Saponification followed by LLE, PLE | GPC, Silica gel chromatography |

Instrumental Analysis

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques for the analysis of 9-propyl-phenanthrene.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely used technique for the separation and identification of volatile and semi-volatile organic compounds.[17][18][19] Electron ionization (EI) is typically used, and the mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is particularly useful for the analysis of a broader range of PAHs, including less volatile and more polar compounds.[20][21][22][23] Atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) are common ionization techniques for PAHs. The use of tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity.

Experimental Protocol: GC-MS Analysis of 9-Propyl-Phenanthrene in Soil

-

Extraction: Weigh 10 g of homogenized, air-dried soil into a Soxhlet extraction thimble. Add a surrogate standard (e.g., deuterated PAH) to the sample. Extract with 150 mL of a 1:1 mixture of hexane and acetone for 16-24 hours.

-

Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator.

-

Cleanup: Prepare a silica gel column (1 cm i.d. x 20 cm). Pre-elute the column with hexane. Load the concentrated extract onto the column. Elute with 50 mL of hexane to remove aliphatic hydrocarbons. Elute the PAH fraction with 70 mL of a 7:3 mixture of hexane and dichloromethane.

-

Final Concentration and Solvent Exchange: Concentrate the PAH fraction to 1 mL under a gentle stream of nitrogen. Add an internal standard (e.g., another deuterated PAH not expected in the sample).

-

GC-MS Analysis:

-

Column: 30 m x 0.25 mm i.d., 0.25 µm film thickness DB-5ms or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector: Splitless mode at 280°C.

-

Oven Program: 60°C (hold 2 min), ramp to 300°C at 6°C/min, hold for 10 min.

-

MS Conditions: Electron ionization at 70 eV. Scan range of m/z 50-500 or SIM mode monitoring the characteristic ions for 9-propyl-phenanthrene (molecular ion and key fragments).

-

Visualization of Analytical Workflow

Part 4: Toxicological Effects

The toxicity of 9-propyl-phenanthrene is an area of growing interest, as alkylated PAHs can exhibit different toxicological profiles compared to their parent compounds.

General Toxicity of Alkylated Phenanthrenes

Studies on a range of alkylated PAHs, including substituted phenanthrenes, have demonstrated developmental toxicity in model organisms like zebrafish embryos.[24][25][26] The toxicity is often dependent on the specific isomer, the length of the alkyl chain, and the position of substitution. Effects can include mortality, morphological deformities, and impacts on the cardiovascular and nervous systems.[26][27][28][29]

Metabolic Activation and Genotoxicity

Like other PAHs, 9-propyl-phenanthrene is likely to undergo metabolic activation in organisms, a process that can lead to the formation of reactive metabolites capable of binding to DNA and causing mutations.[1][30][31][32][33][34][35] The presence of the propyl group can influence the metabolic pathways, potentially leading to the formation of different and possibly more or less genotoxic metabolites compared to phenanthrene.[1] Alkylation can shift metabolism towards the side chain, which may be a detoxification pathway, but it can also create new sites for the formation of reactive intermediates.[1][10]

Endocrine Disruption

Some PAHs and their metabolites have been shown to exhibit endocrine-disrupting activities. Studies on phenanthrene have indicated that it can disrupt the thyroid endocrine system in zebrafish.[27] The potential for 9-propyl-phenanthrene to act as an endocrine disruptor requires further investigation.

Visualization of a Potential Toxicity Pathway

Conclusion

9-Propyl-phenanthrene is a significant environmental contaminant originating primarily from petrogenic sources. Its environmental fate is governed by its hydrophobicity, leading to its association with soils and sediments, and its susceptibility to biodegradation and photodegradation. While analytical methods for its detection are well-established, there is a need for more research into its specific degradation pathways, bioaccumulation potential, and toxicological effects. Understanding the environmental behavior and risks associated with 9-propyl-phenanthrene and other alkylated PAHs is crucial for accurate environmental risk assessment and the development of effective remediation strategies.

References